molecular formula C12H12BrN3OS B3000572 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1207038-93-4

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B3000572
CAS No.: 1207038-93-4
M. Wt: 326.21
InChI Key: LHKABTDSJUAEPA-UHFFFAOYSA-N
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Description

2-((5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a synthetic small molecule featuring an imidazole core substituted with a 4-bromophenyl group and a methyl group, linked to a thioacetamide moiety. With a molecular formula of C12H12BrN3OS and a molecular weight of 326.22 g/mol, this compound is a valuable intermediate in medicinal chemistry and drug discovery research . This compound belongs to a class of molecules investigated for their potential to inhibit antibiotic tolerance, particularly in gram-negative bacterial infections . The structural motif of an imidazole ring connected via a sulfur atom to an acetamide group is shared with other compounds that have demonstrated activity as heme oxygenase-1 (HO-1) inhibitors . HO-1 is a recognized cytoprotective enzyme, and its overexpression in various cancer cells, including glioblastoma, prostate, and lung cancers, is associated with poor prognosis and therapy resistance, making its inhibition a promising antitumor strategy . The mechanism of action for related compounds involves the coordination of the imidazole nitrogen to metal ions in enzyme active sites, such as the heme iron in HO-1, while the hydrophobic aromatic rings and the acetamide linker engage in critical interactions within the enzyme's binding pockets . Researchers can utilize this compound as a key chemical building block for developing novel therapeutic agents or as a pharmacophore for studying bacterial virulence and cancer cell survival pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3OS/c1-16-10(8-2-4-9(13)5-3-8)6-15-12(16)18-7-11(14)17/h2-6H,7H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKABTDSJUAEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic molecule that belongs to the class of imidazole derivatives. Its unique structure, which includes a bromophenyl group and a thioether linkage, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

  • Molecular Formula : C₁₅H₁₈BrN₃OS
  • Molecular Weight : 384.3 g/mol
  • CAS Number : 1206988-47-7

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The imidazole ring is known for its ability to form hydrogen bonds and participate in π-stacking interactions, which may enhance binding affinity to biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of imidazole derivatives, including this compound. The following table summarizes the antimicrobial activity against various bacterial strains:

Bacterial Strain MIC (µg/mL) Activity Level
Staphylococcus aureus16.69Moderate
Escherichia coli8.33Good
Bacillus subtilis4.69Good
Pseudomonas aeruginosa13.40Moderate

These results indicate that the compound exhibits promising antimicrobial activity, particularly against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has also been investigated using various cancer cell lines. The compound was tested against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay, yielding the following results:

Cell Line IC50 (µM) Activity Level
MCF7 (Breast Cancer)12.5High

The IC50 value indicates that the compound has significant cytotoxic effects on breast cancer cells, suggesting its potential as a lead compound for further drug development .

Case Study 1: Synthesis and Evaluation

In a study focused on synthesizing derivatives of imidazole, researchers synthesized several compounds related to this compound. These derivatives were evaluated for their antimicrobial and anticancer activities, demonstrating a correlation between structural modifications and enhanced biological effects .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding modes of this compound with target proteins. These studies indicated that the thioether moiety plays a crucial role in enhancing binding affinity, which is essential for its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Heterocycle Modifications

Imidazole vs. Benzimidazole/Triazole Derivatives
  • Compound 9c (): Contains a triazole and benzodiazole moiety, differing in heterocycle complexity. The triazole-benzodiazole system may enhance π-π stacking interactions compared to the simpler imidazole core in the target compound .
  • Compound 4d (): Features a benzimidazole-thiadiazole hybrid.
Imidazole vs. Pyrimidinone Derivatives
  • Lead Anticonvulsant Compound (): Incorporates a pyrimidinone ring instead of imidazole. The pyrimidinone’s carbonyl group introduces hydrogen-bonding capabilities absent in the target compound, likely influencing its anticonvulsant efficacy .

Substituent Variations

Positional Isomerism on the Imidazole Ring
  • Compound 21 (): The 4-bromophenyl group is at position 4 of the imidazole, unlike the target’s position 4. Positional changes can alter steric and electronic interactions with biological targets .
N-Substituent Modifications
  • CAS 1206997-10-5 (): Replaces the methyl group at N1 with a 2-methoxyethyl chain.
  • CAS 1207035-46-8 (): Substitutes N1 with a 4-fluorophenyl group. The electron-withdrawing fluorine may enhance metabolic stability but reduce nucleophilicity at the imidazole ring .
Acetamide-Linked Moieties
  • Compound 26 (): The acetamide is attached to a triazinoindole ring instead of imidazole. The triazinoindole’s fused ring system may confer distinct electronic properties, affecting binding kinetics .
  • Compound 5h (): Features a benzylthio group on a thiadiazole ring. The benzyl group enhances lipophilicity, which could improve blood-brain barrier penetration relative to the target’s bromophenyl-imidazole system .

Pharmacological and Physicochemical Properties

Anticonvulsant Activity
  • The lead compound in (pyrimidinone derivative) exhibits ED₅₀ = 38 mg/kg in seizure models. While the target compound lacks direct activity data, its bromophenyl group may similarly enhance lipophilicity and CNS penetration .
Spectral and Physical Data
  • Melting Points : Compound 4d () melts at 190–194°C, higher than many analogues, likely due to its benzimidazole-thiadiazole core’s rigidity . The target compound’s melting point is unreported but predicted to be lower (150–170°C) based on imidazole derivatives.
  • Spectral Confirmation : IR and NMR data in , and 6 validate substituent positions and purity in analogues, suggesting similar methodologies apply to the target compound .
Toxicity Predictions
  • GUSAR Computational Models (): Applied to triazole derivatives, these models predict acute toxicity (LD₅₀) based on substituent electronegativity and lipophilicity. The target’s bromine atom may increase toxicity compared to fluorine or methyl analogues .

Structure-Activity Relationship (SAR) Insights

  • Bromophenyl Position : Para-substitution (vs. ortho/meta) optimizes steric fit in hydrophobic enzyme pockets, as seen in anticonvulsant leads .
  • Methyl vs. Bulkier Substituents : The N1-methyl group in the target balances solubility and metabolic stability, whereas bulkier groups (e.g., methoxyethyl) may hinder target engagement .

Q & A

How can the synthesis of 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide be optimized for higher yield and purity?

Basic Research Question
Methodological Answer:
Optimization involves systematic variation of reaction conditions. Key parameters include:

  • Catalysts and bases : Use potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like DMF (). Click chemistry catalysts (e.g., Cu(I)) may enhance cyclization efficiency ().
  • Temperature : Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct formation ().
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane ensures purity. Confirmation via melting point analysis and elemental composition matching (e.g., ≤0.4% deviation in C/H/N content) validates purity ().

What spectroscopic methods are most effective for confirming the structure of this compound?

Basic Research Question
Methodological Answer:
A multi-spectral approach is critical:

  • ¹H/¹³C NMR : Identify imidazole ring protons (δ 7.2–8.0 ppm) and acetamide carbonyls (δ 170–175 ppm). The 4-bromophenyl group shows characteristic aromatic splitting ( ).
  • FT-IR : Confirm thioether (C-S, ~650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) groups ().
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error ().

What methodologies are recommended for initial biological activity screening of this compound?

Basic Research Question
Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare MIC values with reference drugs ().
  • Enzyme Inhibition : Test COX-1/2 or kinase inhibition via fluorometric assays. IC₅₀ values <10 μM suggest therapeutic potential ().
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposures ().

How can structure-activity relationship (SAR) studies evaluate substituent impacts on bioactivity?

Advanced Research Question
Methodological Answer:

  • Variable Substituents : Synthesize analogs with halogen (Br vs. F in 4-position) or electron-donating groups (e.g., -OCH₃) on the phenyl ring ().
  • Bioactivity Correlation : Use regression analysis to link logP, electronic parameters (Hammett σ), and bioactivity (e.g., IC₅₀). For example, 4-bromo substitution may enhance membrane permeability vs. 4-fluoro ().
  • Docking Studies : Compare binding scores of analogs to targets (e.g., COX-2) using AutoDock Vina. Higher docking scores correlate with experimental IC₅₀ trends ().

What computational approaches predict binding interactions with target enzymes?

Advanced Research Question
Methodological Answer:

  • Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions (e.g., hydrogen bonds with catalytic residues, hydrophobic packing). For example, the imidazole-thioacetamide scaffold may bind COX-2’s hydrophobic pocket ().
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes ().
  • QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics (e.g., Gaussian/Amber) elucidate electronic interactions at active sites ().

How should contradictions in biological activity data for analogs be addressed?

Advanced Research Question
Methodological Answer:

  • Standardized Assays : Replicate studies under identical conditions (pH, cell lines, incubation time). For example, discrepancies in MIC values may arise from assay media differences ().
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀, MIC) and apply ANOVA to identify outliers. Subgroup analysis by substituent type (e.g., bromo vs. methyl) clarifies trends ().
  • Mechanistic Studies : Use RNA-seq or proteomics to identify off-target effects that may explain variability ().

What experimental design strategies optimize reaction conditions?

Advanced Research Question
Methodological Answer:

  • Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to optimize temperature, solvent ratio, and catalyst loading. For example, a 3-factor DoE reduced reaction steps from 5 to 2 while improving yield by 22% ().
  • Response Surface Methodology (RSM) : Model yield as a function of variables (e.g., K₂CO₃ concentration, reflux time) to identify global maxima ().

How can reaction pathways be studied mechanistically?

Advanced Research Question
Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian 16 to compute transition states (TS) and intermediates at the B3LYP/6-31G* level. For example, TS energy barriers explain why DMF accelerates thioacetamide formation vs. ethanol ().
  • Isotopic Labeling : Track ¹³C-labeled intermediates via LC-MS to confirm reaction intermediates ().
  • Kinetic Profiling : Monitor reaction progress via in-situ IR to identify rate-determining steps (e.g., imidazole ring closure) ().

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